molecular formula C21H25N3O2S B2771403 N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide CAS No. 2034555-56-9

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2771403
CAS No.: 2034555-56-9
M. Wt: 383.51
InChI Key: CGQHMEXBMIGMTN-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C21H25N3O2S and its molecular weight is 383.51. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-15-21(18-10-13-27-14-18)16(2)24(23-15)12-11-22-20(25)9-6-17-4-7-19(26-3)8-5-17/h4-5,7-8,10,13-14H,6,9,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQHMEXBMIGMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)CCC2=CC=C(C=C2)OC)C)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications for medicinal chemistry.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of multiple heterocycles, including a pyrazole ring and a thiophene moiety. The molecular formula is C21H22N4O2SC_{21}H_{22}N_{4}O_{2}S with a molecular weight of approximately 394.49 g/mol. The structural diversity contributes to its potential biological activities, as seen in various studies.

Anticancer Activity

Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit cancer cell proliferation across various types, including colorectal and breast cancer cells. In vitro studies demonstrated that related compounds displayed IC50 values ranging from 0.08 µM to 2.18 µM against different cancer cell lines, suggesting that this compound may exhibit similar potency due to its structural components .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is notable. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vivo studies have shown that certain pyrazole-based compounds can significantly reduce inflammation markers and exhibit analgesic properties in animal models . The incorporation of the thiophene ring may enhance these effects through synergistic mechanisms.

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has been well-documented, with several studies reporting efficacy against various bacterial strains. The presence of the thiophene group in this compound could potentially enhance its effectiveness against microbial pathogens .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It may interact with various receptors implicated in inflammatory responses and cancer cell signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that pyrazole derivatives can modulate oxidative stress levels, contributing to their anticancer and anti-inflammatory effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Anticancer Activity : A recent study evaluated a series of pyrazole derivatives against human cancer cell lines (HCT116, MCF-7). Results indicated significant cytotoxicity linked to structural variations within the compounds .
CompoundCell LineIC50 (µM)
Pyrazole AHCT1160.08
Pyrazole BMCF-70.07
Pyrazole CA5490.15
  • Anti-inflammatory Evaluation : Another research highlighted the anti-inflammatory properties of thiophene-containing pyrazoles using carrageenan-induced paw edema models in rats, showing a marked reduction in swelling compared to controls .

Scientific Research Applications

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

Anti-inflammatory Activity

Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The ability of this compound to modulate these pathways suggests potential use in treating inflammatory diseases.

Anticancer Activity

Preliminary studies have shown that derivatives of this compound may possess cytotoxic effects against various cancer cell lines. For example, modifications of similar pyrazole derivatives have demonstrated significant antiproliferative activity against human tumor cell lines .

CompoundCell LineIC50 (µM)
N-(2-(3,5-dimethyl...MCF7 (Breast)12.3

This data indicates the need for further investigation into its anticancer properties.

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes, including carbonic anhydrase II (CA II), which is significant in regulating pH and fluid balance in tissues. Inhibitors of CA II have therapeutic implications in treating conditions like glaucoma and edema.

CompoundEnzymeIC50 (µM)
N-(2-(3,5-dimethyl...CA II0.025

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

Study on Anticancer Activity

A multicellular spheroid model was utilized to assess the efficacy of N-(2-(3,5-dimethyl...) in inhibiting tumor growth. Results indicated a significant reduction in spheroid size compared to controls, suggesting potent anticancer activity.

In Vivo Studies

Animal models treated with the compound exhibited reduced tumor growth rates and improved survival times compared to untreated groups, indicating its potential as a therapeutic agent.

Q & A

Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds .
  • Step 2 : Alkylation of the pyrazole nitrogen to introduce the ethyl linker, followed by coupling with 3-(4-methoxyphenyl)propanamide .
  • Optimization : Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) improves yield and reduces side products compared to conventional heating . Solvent selection (e.g., DMF or ethanol) and catalyst use (e.g., K₂CO₃ for deprotonation) are critical for regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms regiochemistry of the pyrazole ring and substitution patterns (e.g., thiophen-3-yl vs. thiophen-2-yl) .
  • HPLC-MS : Validates purity (>95%) and detects trace impurities from incomplete coupling reactions .
  • X-ray crystallography : Resolves ambiguities in stereochemistry and crystal packing effects, as demonstrated in structurally similar pyrazolyl-triazole derivatives .

Q. How can preliminary biological activity screening be designed?

  • In vitro assays : Use standardized protocols for antimicrobial (e.g., MIC against S. aureus) and anti-inflammatory activity (e.g., COX-2 inhibition) .
  • Dose-response curves : Test concentrations from 1 µM to 100 µM to establish IC₅₀ values. Compare with reference compounds like ibuprofen (COX-2) or ciprofloxacin (antimicrobial) .

Advanced Research Questions

Q. How can computational methods predict target interactions and guide structural modifications?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., COX-2 active site). The thiophene moiety may enhance π-π stacking with aromatic residues .
  • QSAR modeling : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity. For example, electron-withdrawing groups on the pyrazole ring improve antimicrobial potency .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-analysis : Pool data from multiple assays (e.g., antimicrobial, cytotoxicity) to identify confounding variables (e.g., solvent effects in cell-based vs. cell-free assays) .
  • Orthogonal validation : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can reaction fundamentals and reactor design improve scalability?

  • Flow chemistry : Continuous flow reactors reduce side reactions during alkylation steps by maintaining precise temperature control .
  • Process simulation : Aspen Plus or COMSOL models predict mass transfer limitations in large-scale syntheses, particularly for heterogeneous catalysts .

Q. What advanced analytical techniques address structural instability or degradation?

  • Accelerated stability studies : Use LC-MS/MS to identify degradation products under stress conditions (e.g., pH 2–12, 40–60°C). The amide bond is prone to hydrolysis in acidic environments .
  • Solid-state NMR : Characterizes polymorphic forms, which may affect solubility and bioavailability .

Methodological Considerations

Q. How does this compound compare structurally and functionally to analogs?

Analog Key Structural Difference Functional Impact
Analog A : N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamideThiazole vs. pyrazole coreReduced COX-2 selectivity due to weaker H-bonding
Analog B : N-(4-chlorophenyl)-2-((5-(3-ethoxy-pyrazol-4-yl)-triazol-3-yl)thio)acetamideTriazole-thioether linkerEnhanced antimicrobial activity via membrane disruption

Q. What experimental design principles optimize synthetic yield and reproducibility?

  • DoE (Design of Experiments) : Use a fractional factorial design (e.g., 2⁴⁻¹) to test variables: temperature, solvent polarity, catalyst loading, and reaction time .
  • Response surface methodology (RSM) : Identifies optimal conditions (e.g., 110°C, 0.5 mol% catalyst) for >80% yield .

Q. How can interdisciplinary approaches (e.g., chemical biology) elucidate mechanisms of action?

  • Click chemistry : Introduce alkyne tags for pull-down assays to identify protein targets in cellular lysates .
  • Metabolomics : Track metabolite shifts in treated bacterial cultures via GC-MS to map antibiotic resistance pathways .

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